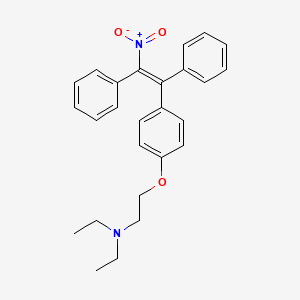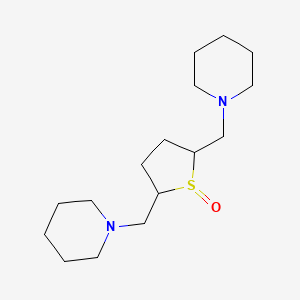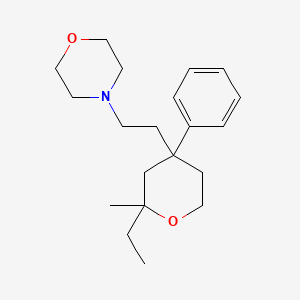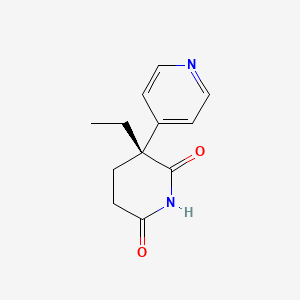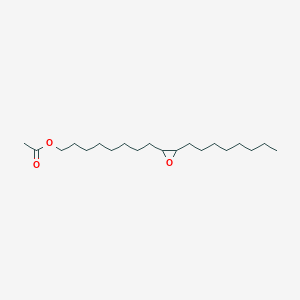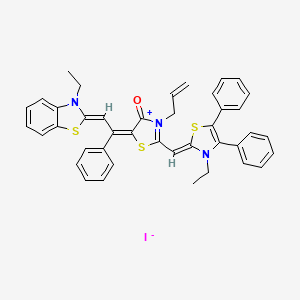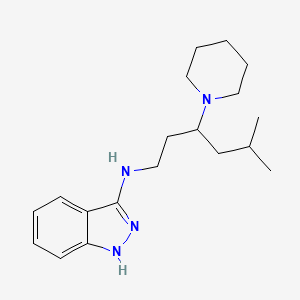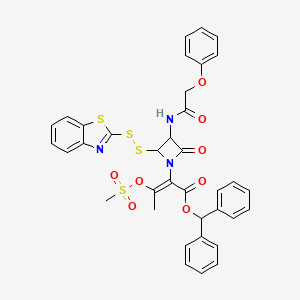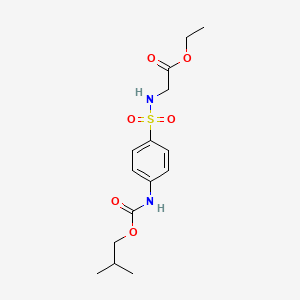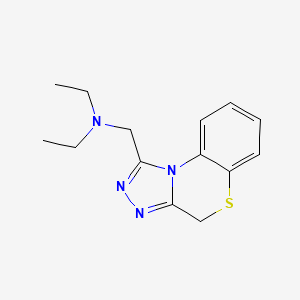
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound make it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . This method is efficient and can be performed in a single step. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green synthesis methods are being explored to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antihypertensive, analgesic, and antimalarial agent.
Industry: Utilized in the development of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar benzothiazine core structure and exhibit comparable biological activities.
Thieno(3,2-b)(1,4)thiazines: These compounds are also heterocyclic and contain sulfur and nitrogen atoms, making them similar in structure and function.
Uniqueness
4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- is unique due to its specific triazolo-benzothiazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
110215-94-6 |
|---|---|
Fórmula molecular |
C14H18N4S |
Peso molecular |
274.39 g/mol |
Nombre IUPAC |
N-ethyl-N-(4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H18N4S/c1-3-17(4-2)9-13-15-16-14-10-19-12-8-6-5-7-11(12)18(13)14/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
AGWMDRLVFMHYTN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=NN=C2N1C3=CC=CC=C3SC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



